An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone is expected to exhibit distinct signals corresponding to the protons of the dihydropyran ring, the acetyl group, and the ethynyl group. The chemical shifts are influenced by the electronic environment of each proton.[3]
Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz |
| H-2 | 4.50 - 4.70 | dd | 8.0, 4.0 |
| H-3a (axial) | 1.80 - 1.95 | m | - |
| H-3b (equatorial) | 2.05 - 2.20 | m | - |
| H-4a (axial) | 1.65 - 1.80 | m | - |
| H-4b (equatorial) | 1.90 - 2.05 | m | - |
| H-5 | 5.90 - 6.10 | dt | 10.0, 2.0 |
| H-6 | 4.95 - 5.15 | d | 10.0 |
| Ethynyl-H | 2.50 - 2.60 | s | - |
| Acetyl-CH₃ | 2.20 - 2.30 | s | - |
Analysis of the Predicted ¹H NMR Spectrum:
-
Dihydropyran Ring Protons:
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H-2: This proton, being adjacent to the acetyl group and the ring oxygen, is expected to be deshielded and appear as a doublet of doublets due to coupling with the two protons on C-3.[4]
-
H-3 and H-4: The methylene protons on C-3 and C-4 will likely appear as complex multiplets in the upfield region of the spectrum due to geminal and vicinal coupling.[5]
-
H-5 and H-6: These vinylic protons of the dihydropyran ring are expected to resonate at higher chemical shifts. H-5 will likely be a doublet of triplets due to coupling with H-6 and the C-4 protons, while H-6 will be a doublet from coupling with H-5.[4]
-
-
Ethynyl Proton: The proton of the terminal alkyne is anticipated to appear as a sharp singlet in the range of 2.50-2.60 ppm.
-
Acetyl Protons: The three equivalent protons of the methyl group in the acetyl moiety will give rise to a sharp singlet, typically observed around 2.20-2.30 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the number of chemically distinct carbon atoms and their electronic environments.[6]
Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C-2 | 75.0 - 80.0 |
| C-3 | 25.0 - 30.0 |
| C-4 | 20.0 - 25.0 |
| C-5 | 125.0 - 130.0 |
| C-6 | 95.0 - 100.0 |
| Ethynyl C-α | 80.0 - 85.0 |
| Ethynyl C-β | 70.0 - 75.0 |
| Acetyl C=O | 205.0 - 210.0 |
| Acetyl-CH₃ | 25.0 - 30.0 |
Analysis of the Predicted ¹³C NMR Spectrum:
-
Dihydropyran Ring Carbons:
-
C-2: This carbon, bonded to the oxygen and the acetyl group, will be significantly deshielded.
-
C-3 and C-4: These methylene carbons will appear in the aliphatic region of the spectrum.
-
C-5 and C-6: The sp² hybridized carbons of the double bond will resonate at higher chemical shifts compared to the sp³ carbons.
-
-
Ethynyl Carbons: The two sp hybridized carbons of the alkyne will have characteristic chemical shifts in the range of 70-85 ppm.
-
Acetyl Carbons: The carbonyl carbon of the acetyl group is expected to have the highest chemical shift in the spectrum, typically above 200 ppm. The methyl carbon will appear in the upfield region.
Molecular Structure and Atom Numbering
Caption: Molecular structure of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone.
I. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its good dissolving power for a wide range of organic molecules and its single, well-defined solvent peak. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used depending on the sample's solubility.[7]
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.[8]
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: Transfer the solution to a 5 mm NMR tube, filtering it through a small plug of glass wool or a syringe filter to remove any particulate matter.
II. NMR Spectrometer Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically used.[9]
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are generally sufficient.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
III. Data Processing
-
Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Workflow for NMR Analysis
Caption: A typical workflow for NMR analysis from sample preparation to structural elucidation.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone. By understanding the expected chemical shifts and coupling patterns, researchers can more confidently identify and characterize this compound. The provided experimental protocol offers a solid foundation for obtaining high-quality NMR data. It is important to reiterate that the spectral data presented herein is based on established principles and analysis of similar structures, and experimental verification is recommended for definitive structural confirmation.
References
- SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles.
- Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (n.d.). PMC.
- SciELO. (2010, July 27). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains.
- Science Publications. (n.d.). The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin.
- ijrcs.org. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives.
- Benchchem. (n.d.). Spectroscopic Analysis of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide.
- ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- Arkivoc. (n.d.). Synthesis of dihydro-2H-pyran-3(4H)-one.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Lecture - 6 15 N NMR in Heterocyclic Chemistry. (n.d.). NPTEL.
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Characterization of 6-Methoxydihydro-2H-pyran-3(4H)-one.
- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
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